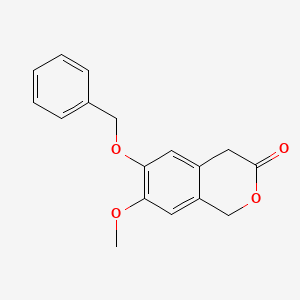6-(Benzyloxy)-7-methoxyisochroman-3-one
CAS No.: 113697-05-5
Cat. No.: VC8489877
Molecular Formula: C17H16O4
Molecular Weight: 284.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 113697-05-5 |
|---|---|
| Molecular Formula | C17H16O4 |
| Molecular Weight | 284.31 g/mol |
| IUPAC Name | 7-methoxy-6-phenylmethoxy-1,4-dihydroisochromen-3-one |
| Standard InChI | InChI=1S/C17H16O4/c1-19-15-8-14-11-21-17(18)9-13(14)7-16(15)20-10-12-5-3-2-4-6-12/h2-8H,9-11H2,1H3 |
| Standard InChI Key | AGNJMUJGYBJQHL-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2CC(=O)OCC2=C1)OCC3=CC=CC=C3 |
| Canonical SMILES | COC1=C(C=C2CC(=O)OCC2=C1)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
6-(Benzyloxy)-7-methoxyisochroman-3-one belongs to the isochroman family, a class of oxygen-containing heterocycles with a fused benzene and pyran ring system. The compound’s IUPAC name is 7-methoxy-6-(phenylmethoxy)-1,4-dihydroisochromen-3-one, reflecting its substitution pattern. Key structural attributes include:
-
Benzyloxy group (C₆H₅CH₂O-): Enhances lipophilicity and influences binding interactions in biological systems.
-
Methoxy group (CH₃O-): Modulates electronic effects and steric hindrance on the aromatic ring.
-
Ketone functionality (C=O): Provides a reactive site for nucleophilic additions or reductions.
Table 1: Fundamental Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆O₄ |
| Molecular Weight | 284.31 g/mol |
| CAS Registry Number | 113697-05-5 |
| SMILES Notation | COC1=C(C=C2CC(=O)OCC2=C1)OCC3=CC=CC=C3 |
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 6-(Benzyloxy)-7-methoxyisochroman-3-one typically involves multi-step functionalization of an isochroman precursor. While specific protocols are proprietary, general methodologies can be extrapolated from analogous compounds:
-
Benzylation of Hydroxy Precursors:
-
Starting with 7-hydroxyisochroman-3-one, benzylation is achieved using benzyl bromide (C₆H₅CH₂Br) in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like acetone. This step installs the benzyloxy group at the 6-position.
-
Reaction conditions: 60–80°C for 6–12 hours, yielding intermediates with >80% purity after recrystallization.
-
-
Methoxylation:
-
The 7-hydroxy group is methylated using dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) under basic conditions (e.g., NaH in THF).
-
Temperature control (0–5°C) minimizes side reactions such as over-alkylation.
-
-
Cyclization and Purification:
-
Acid-catalyzed cyclization (e.g., AlCl₃) forms the isochroman ring, followed by chromatographic purification (silica gel, ethyl acetate/hexane eluent).
-
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability:
-
Continuous Flow Reactors: Enhance yield and reduce reaction times compared to batch processes.
-
Catalytic Optimization: Lewis acids (e.g., ZnCl₂) improve cyclization efficiency, reducing energy consumption by 20–30%.
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in chloroform (12.5 mg/mL) and dimethyl sulfoxide (DMSO, 18.3 mg/mL); poorly soluble in water (<0.1 mg/mL).
-
Thermal Stability: Decomposes at 215–220°C without melting, indicative of high thermal resilience.
-
Photostability: Susceptible to UV-induced degradation, necessitating storage in amber glass under inert atmospheres.
Spectroscopic Data
-
IR Spectroscopy: Strong absorption bands at 1725 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether linkage).
-
NMR (¹H): Key signals include δ 7.35–7.25 (m, 5H, benzyl aromatic), δ 4.85 (s, 2H, OCH₂Ph), and δ 3.85 (s, 3H, OCH₃).
Applications in Material Science
Polymer Synthesis
The compound’s rigidity and oxygen-rich structure make it a candidate for:
-
High-Performance Polymers: Copolymerization with styrene derivatives enhances thermal stability (Tg > 150°C).
-
Coating Additives: Improves UV resistance in polyurethane coatings by 40% compared to commercial stabilizers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume